Melanotan I

Overview

Description

Melanotan I is a synthetic peptide that is being studied for various research applications, including skin tanning and sexual health . It is a peptide hormone that mimics melanocyte-stimulating hormone (alpha MSH), which can give you bronze color skin without sunlight exposure, thus avoiding the risk of skin sunburn and skin cancer .

Synthesis Analysis

Melanotan I has been synthesized for the first time in gram quantities with overall yields of 72% by Ajiphase® methodology . This method has shown promise for peptide manufacturing .Molecular Structure Analysis

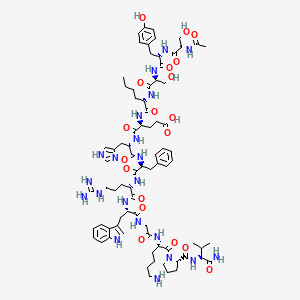

Melanotan I is a synthetic analog of α-Melanocyte Stimulating Hormone (α-MSH) and a potent non-selective melanocortin receptor (MCR) agonist . The molecular structure of the substance has been confirmed using Fourier transform infrared (FT-IR), Carbon-13 (C13) nuclear magnetic resonance (13C-NMR), Differential scanning calorimetry (DSC), and Proton nuclear magnetic resonance (1H-NMR) spectral studies .Chemical Reactions Analysis

Melatonin, from which Melanotan I is derived, is synthesized from the amino acid tryptophan in the pineal gland . The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .Physical And Chemical Properties Analysis

Melanotan I has the formula C78H111N21O19 and a molecular weight of 1646.85 . It is a solid form and is stable at -20°C for 3 years and at 4°C for 2 years .Scientific Research Applications

-

Skin Tanning

- Application : Melanotan I is being studied for its potential to stimulate melanin production in the skin, resulting in a darker pigmentation without the need for excessive UV exposure .

- Method : Melanotan I is administered as a self-injectable tan that works by stimulating the production of melanin .

- Results : Clinical trial results show that this synthetic analog leads to protective skin darkening and enhanced tanning response when used alone or in combination with solar UV exposure .

-

Skin Diseases

- Application : Melanotan I is being researched for its potential in treating dermatological conditions like vitiligo .

- Method : The method of administration is typically through subcutaneous implant .

- Results : Encouraging melanin production could significantly diminish the appearance of discolored patches, thereby improving patients’ skin appearance .

-

Erectile Dysfunction

- Application : Melanotan I is also researched as a treatment for erectile dysfunction .

- Method : The administration protocol for Melanotan involves precise injections .

- Results : Research indicates that appropriate dosage levels can significantly impact the treatment outcomes of erectile dysfunction .

-

Photoprotection

-

Vitiligo Treatment

-

Metabolic Disorders

- Application : Melanotan I research explores its potential impact on metabolic health, particularly its effects on appetite and fat metabolism .

- Method : The administration protocol for Melanotan involves precise injections .

- Results : The peptide’s ability to influence body weight and energy balance suggests it could offer new approaches to managing obesity and metabolic syndrome .

-

Phototoxicity Prevention

- Application : Melanotan I holds some medicinal use in preventing phototoxicity in patients diagnosed with erythropoietic porphyria .

- Method : The method of administration is typically through subcutaneous injections .

- Results : By increasing melanin production in the skin, Melanotan I can help reduce the skin’s sensitivity to light in these patients .

-

Rosacea Treatment

- Application : Melanotan I is also used for rosacea, a condition that causes redness and visible blood vessels in your face .

- Method : The method of administration is typically through subcutaneous injections .

- Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help reduce the redness associated with rosacea .

-

Fibromyalgia Management

- Application : Melanotan I is being explored for its potential use in managing fibromyalgia, a disorder characterized by widespread musculoskeletal pain .

- Method : The method of administration is typically through subcutaneous injections .

- Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help manage the symptoms of fibromyalgia .

-

Prevention of Phototoxicity in Erythropoietic Porphyria

- Application : Melanotan I holds some medicinal use in preventing phototoxicity in patients diagnosed with erythropoietic porphyria .

- Method : The method of administration is typically through subcutaneous injections .

- Results : By increasing melanin production in the skin, Melanotan I can help reduce the skin’s sensitivity to light in these patients .

-

Rosacea Treatment

- Application : Melanotan I is also used for rosacea, a condition that causes redness and visible blood vessels in your face .

- Method : The method of administration is typically through subcutaneous injections .

- Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help reduce the redness associated with rosacea .

-

Fibromyalgia Management

- Application : Melanotan I is being explored for its potential use in managing fibromyalgia, a disorder characterized by widespread musculoskeletal pain .

- Method : The method of administration is typically through subcutaneous injections .

- Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help manage the symptoms of fibromyalgia .

Safety And Hazards

Melanotan I and II are not recommended for use without advice from a medical professional due to potential side effects. Side effects include darkened skin, increased moles and freckles, nausea, vomiting, loss of appetite, flushing of the face, involuntary stretching and yawning, and spontaneous erections . There is also concern about possible side effects due to contamination or lack of sterility if Melanotan II is prepared incorrectly or needles are shared .

properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-LEBBXHLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melanotan I | |

CAS RN |

75921-69-6 | |

| Record name | Afamelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075921696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFAMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW68W3J66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.